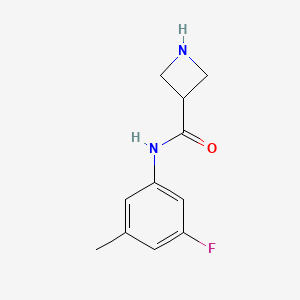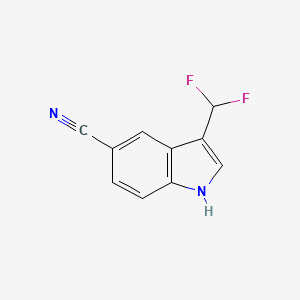
6-Kestose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It consists of one glucose molecule and two fructose molecules linked by glycosidic bonds. This compound is known for its prebiotic properties, which promote the growth of beneficial gut bacteria. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Kestose can be synthesized enzymatically using fructosyltransferase enzymes. One common method involves the use of a yeast transformant expressing an engineered version of Saccharomyces invertase with enhanced transfructosylating activity. The process typically involves growing the yeast transformant in a sucrose-rich medium at physiological temperature (30°C) to allow overexpression of the invertase. Subsequently, sucrose is added at high concentration (60%) and the temperature is shifted to 50°C to enhance the yield of this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to express high levels of fructosyltransferase enzymes. The fermentation process is optimized to maximize the yield of this compound, which can reach up to 200 g/L under ideal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Kestose primarily undergoes transfructosylation reactions, where fructose units are transferred to acceptor molecules. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable glycosidic bonds.
Common Reagents and Conditions
The enzymatic synthesis of this compound involves the use of fructosyltransferase enzymes and sucrose as the primary substrate. The reaction conditions include a temperature range of 30°C to 50°C and a high concentration of sucrose (up to 60%) to drive the formation of this compound .
Major Products Formed
The major product formed from the enzymatic synthesis of this compound is the trisaccharide itself. In some cases, other fructooligosaccharides such as 1-Kestose and neokestose may also be produced as minor by-products .
Applications De Recherche Scientifique
6-Kestose has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Prebiotic Effects: this compound is widely studied for its prebiotic properties, which promote the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli.
Food Industry: Due to its prebiotic effects, this compound is used as an ingredient in functional foods and dietary supplements to enhance digestive health.
Pharmaceuticals: Research has shown that this compound may have potential therapeutic applications in preventing and treating gastrointestinal disorders.
Biotechnology: The enzymatic production of this compound is of interest in biotechnology for the development of efficient and sustainable production methods.
Mécanisme D'action
The prebiotic effects of 6-Kestose are primarily mediated through its selective fermentation by beneficial gut bacteria. Upon ingestion, this compound reaches the colon intact, where it is metabolized by specific bacterial strains. This fermentation process produces short-chain fatty acids, which provide energy to colonocytes and promote a healthy gut environment .
Comparaison Avec Des Composés Similaires
6-Kestose is part of the fructooligosaccharide family, which includes other compounds such as 1-Kestose and neokestose. While all these compounds exhibit prebiotic properties, this compound is unique due to its specific glycosidic linkage (β-2,6) between fructose units. This linkage provides enhanced stability and prebiotic effects compared to other fructooligosaccharides .
Similar Compounds
1-Kestose: A trisaccharide with a β-2,1 glycosidic linkage between fructose units.
Neokestose: A trisaccharide with a β-2,6 glycosidic linkage to the glucose moiety.
Blastose: A disaccharide formed by the transfructosylation of sucrose.
Propriétés
Numéro CAS |
562-68-5 |
|---|---|
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(5-22)15(29)11(25)8(33-18)3-30-17(4-21)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 |
Clé InChI |
ODEHMIGXGLNAKK-OESPXIITSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)CO)O)O)CO)O)O)CO)O)O)O)O |
melting_point |
145 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)






![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)

![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)

